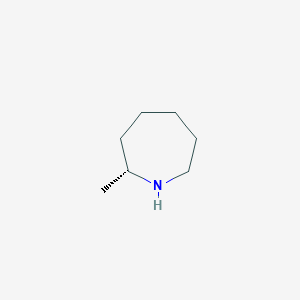
(2R)-2-Methylhexahydro-1H-azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Methylhexahydro-1H-azepine, also known as cis-2-methylazepan-3-one, is a cyclic amine that has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is a chiral molecule, meaning it exists in two different forms, and the (2R) enantiomer is the one that has been studied the most due to its unique properties.
Mecanismo De Acción
The exact mechanism of action of (2R)-2-Methylhexahydro-1H-azepine is not fully understood, but it is believed to act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is responsible for inhibiting the transmission of nerve impulses in the brain. This leads to a decrease in neuronal excitability and a calming effect on the brain.
Biochemical and Physiological Effects:
(2R)-2-Methylhexahydro-1H-azepine has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant, anxiolytic, and sedative properties. It has also been shown to decrease locomotor activity and increase the duration of sleep. In addition, it has been shown to have a low toxicity profile and is generally well-tolerated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-2-Methylhexahydro-1H-azepine in lab experiments is its low toxicity profile and well-tolerated nature. This makes it a safe and reliable compound to use in various experiments. However, one limitation is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of (2R)-2-Methylhexahydro-1H-azepine. One potential area of research is the development of new pharmaceuticals that utilize the unique properties of this compound. Another area of research is the synthesis of new polymers and materials using (2R)-2-Methylhexahydro-1H-azepine as a monomer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of (2R)-2-Methylhexahydro-1H-azepine can be achieved through several methods, including the reduction of 2-methyl-3-pentanone with sodium borohydride, the hydrogenation of 2-methyl-3-pentenenitrile, and the reductive amination of 2-methylhexan-1-amine with acetone. However, the most commonly used method is the reductive amination of 2-methylhexan-1-amine with acetone in the presence of a reducing agent such as sodium cyanoborohydride.
Aplicaciones Científicas De Investigación
(2R)-2-Methylhexahydro-1H-azepine has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, it has been shown to have anticonvulsant, anxiolytic, and sedative properties. In the agrochemical industry, it has been used as a pesticide and insecticide. In materials science, it has been used as a monomer for the synthesis of various polymers.
Propiedades
IUPAC Name |
(2R)-2-methylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7-5-3-2-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGONGMXQDFYGKU-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methylhexahydro-1H-azepine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

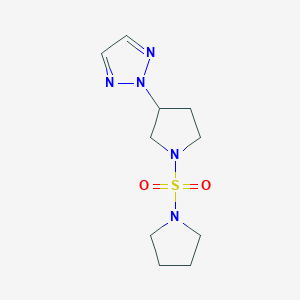
![4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B3018513.png)
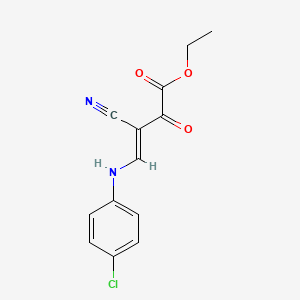
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B3018515.png)
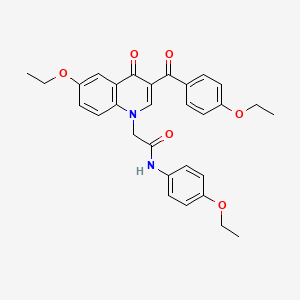

![2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B3018524.png)
![2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one](/img/structure/B3018526.png)

![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B3018528.png)
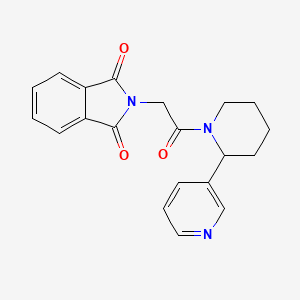
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3018530.png)
![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3018531.png)
